molecular formula C35H40O11 B13076806 KadsulignanO

KadsulignanO

Cat. No.: B13076806
M. Wt: 636.7 g/mol
InChI Key: WMDGKRZYUSLBSZ-UHFFFAOYSA-N
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Description

Kadsulignan O is a lignan compound isolated from plants of the genus Kadsura (Schisandraceae), which are traditionally used in East Asian medicine for their anti-inflammatory, hepatoprotective, and antioxidant properties. These compounds are known for their complex stereochemistry and substituent patterns, such as acetyloxy, methoxy, and hydroxyl groups, which influence their pharmacological profiles .

Properties

Molecular Formula

C35H40O11

Molecular Weight

636.7 g/mol

IUPAC Name

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-11-pentanoyloxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate

InChI

InChI=1S/C35H40O11/c1-8-9-15-25(36)45-28-19(2)35(3,38)33(46-34(37)20-13-11-10-12-14-20)22-17-23(39-4)29(40-5)31(41-6)27(22)26-21(28)16-24-30(32(26)42-7)44-18-43-24/h10-14,16-17,19,28,33,38H,8-9,15,18H2,1-7H3

InChI Key

WMDGKRZYUSLBSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadsulignanO typically involves the extraction of lignans from Kadsura longipedunculata using ultrasonic-assisted ethanol extraction. This method ensures the efficient isolation of the compound while preserving its bioactive properties . The extracted lignans are then purified through chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction processes using similar ultrasonic-assisted ethanol extraction methods. The scalability of this process allows for the production of significant quantities of this compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

KadsulignanO undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles, including halides and amines, can be used in substitution reactions under appropriate conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: KadsulignanO serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: this compound has shown promise in preclinical studies for its anticancer and antimicrobial activities. It is being investigated for its potential use in developing new therapeutic agents.

    Industry: The compound’s antioxidant properties make it a potential additive in food preservation and cosmetic formulations.

Mechanism of Action

KadsulignanO exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Lignans

Compound Molecular Formula Molecular Weight Key Substituents Plant Source
Kadsulignan F C₂₉H₃₂O₁₁ 556.60 Acetyloxy, methoxy, benzodioxole K. coccinea
Kadsulignan N C₂₄H₃₀O₇ 430.49 Methoxy, methyl Kadsura sp. (unspecified)
Longipedlignan K Not specified Not specified Methyl, benzoyloxy K. longipedunculata
Heilaohusu A Not specified Not specified Angeloyloxy, hydroxy K. coccinea

Species-Specific Distribution

  • K. coccinea: Rich in lignans with bulky acyloxy groups (e.g., Heilaohusu A, ananolignan A) and kadcoccilactones .
  • K. longipedunculata : Dominated by kadangustin E, kadsumarin A, and kadoblongifolin B, which are scarce in other species .
  • K. heteroclita : Shares some lignans with K. longipedunculata but in lower concentrations .

Table 2: Species-Specific Lignan Distribution

Compound K. coccinea K. longipedunculata K. heteroclita
Kadangustin L High Low Low
Gomisin H High Trace Trace
Kadangustin E Low High Moderate
Kadoblongifolin B Low High Moderate

Pharmacological Activities

  • Kadsulignan F : Exhibits CYP enzyme inhibition, transporter interactions, and acute oral toxicity .
  • Heilaohusu A/B : Demonstrated anti-inflammatory and cytotoxic activities in preliminary studies .
  • Kadangustin E : Linked to hepatoprotective effects, as observed in K. longipedunculata extracts .

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